(1-methoxybutan-2-yl)(methyl)amine
Description
(1-Methoxybutan-2-yl)(methyl)amine is a secondary amine characterized by a methoxybutyl chain and a methyl group attached to the nitrogen atom. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol. The compound’s structure combines an aliphatic methoxy group with a compact amine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group enhances solubility in polar solvents, while the branched alkyl chain influences steric effects and reactivity .
Properties
CAS No. |
753446-81-0 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxybutan-2-yl)(methyl)amine typically involves the reaction of 1-methoxy-2-butanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-Methoxybutan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methoxybutan-2-yl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Variations
| Compound Name | Molecular Formula | Substituent Features | Notable Properties |
|---|---|---|---|
| This compound | C₆H₁₅NO | Methyl group on N | High solubility in polar solvents; moderate steric hindrance |
| (4-Fluorophenyl)methylamine | C₁₂H₁₈FNO | 4-Fluorophenyl group | Enhanced receptor binding due to fluorine’s electronegativity; antimicrobial potential |
| (3-Chlorophenyl)methylamine | C₁₂H₁₈ClNO | 3-Chlorophenyl group | Anticancer activity; increased lipophilicity compared to fluoro analog |
| (Furan-2-ylmethyl)(1-methoxybutan-2-yl)amine | C₁₀H₁₇NO₂ | Furan ring (oxygen-containing heterocycle) | Electrophilic aromatic substitution reactivity; potential in drug design |
| (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | C₁₁H₁₉NOS | Thiophene ring (sulfur-containing heterocycle) | Improved metabolic stability compared to furan derivatives; antiviral activity |
Impact of Substituents on Reactivity
- Aromatic vs. Aliphatic Groups :
- Heterocyclic Moieties :
- Furan : Oxygen’s electronegativity increases susceptibility to electrophilic substitution, useful in synthesizing bioactive molecules .
- Thiophene : Sulfur’s polarizability stabilizes charge distribution, improving pharmacokinetic properties (e.g., longer half-life) compared to furan .
Physical Properties
- Solubility : Methoxy and aromatic groups increase water solubility (e.g., fluorophenyl derivative: ~2.1 mg/mL) compared to purely aliphatic analogs (~0.8 mg/mL) .
- Thermal Stability : Thiophene derivatives decompose at higher temperatures (~220°C) than furan analogs (~190°C), attributed to sulfur’s thermal resilience .
Key Research Findings
- Synthetic Flexibility : The amine’s methoxybutyl chain allows facile functionalization via reductive amination or alkylation, enabling diverse derivative synthesis .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
